molecular formula C15H16F2N2O3S B2697273 N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide CAS No. 1355933-01-5

N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide

Cat. No. B2697273
CAS RN: 1355933-01-5
M. Wt: 342.36
InChI Key: LRHCYCUDRGEKLH-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide, also known as DFN-15, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is known to play a crucial role in pain sensation. In

Mechanism of Action

N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide selectively inhibits Nav1.7 by binding to the channel's voltage-sensing domain, preventing the channel from opening and reducing the influx of sodium ions into the cell. This inhibition reduces the excitability of neurons, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has been shown to reduce pain in animal models without causing significant side effects. It has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain. N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide does not affect other sodium channels or other ion channels, making it a selective inhibitor of Nav1.7.

Advantages and Limitations for Lab Experiments

N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. It has also been shown to have a high degree of selectivity for Nav1.7, reducing the likelihood of off-target effects. However, N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.

Future Directions

N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in the treatment of pain. Future research may focus on optimizing the synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide to improve its solubility and stability, as well as investigating its potential therapeutic applications in other conditions, such as epilepsy and migraine. Additionally, further studies may be needed to evaluate the long-term safety and efficacy of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide in humans.

Synthesis Methods

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide involves several steps, including the reaction of 2,4-difluorobenzyl cyanide with cyclopentanone, followed by the reaction of the resulting intermediate with p-toluenesulfonyl chloride to form the final product. The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain. Nav1.7 is known to play a crucial role in pain sensation, and selective inhibition of this channel has been shown to reduce pain in animal models. N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has shown promising results in preclinical studies, demonstrating its efficacy in reducing pain without causing significant side effects.

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-cyclopentylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3S/c16-10-5-6-12(13(17)7-10)14(8-18)19-15(20)9-23(21,22)11-3-1-2-4-11/h5-7,11,14H,1-4,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHCYCUDRGEKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide

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